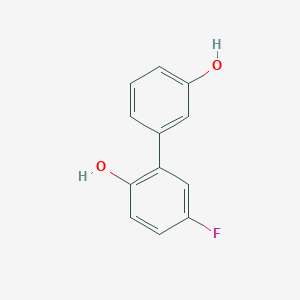
3-(3,4-Dimethoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)picolinic acid (3,4-DMPA) is a naturally occurring compound found in plants, fungi, and bacteria. It is an important intermediate in the synthesis of many biologically active compounds, including antibiotics and other pharmaceuticals. 3,4-DMPA has recently become a subject of increasing interest due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, the study of drug metabolism, and the development of new drugs. It has also been used in the study of enzyme kinetics and the synthesis of fluorescent probes. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been used to study the structure and function of proteins, as well as to develop new methods of drug delivery.
Mécanisme D'action
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to act as an inhibitor of the synthesis of new proteins, which could be beneficial in the treatment of certain diseases. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is believed to act as an antioxidant, which could be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes, the inhibition of the synthesis of new proteins, and the inhibition of the activity of certain enzymes involved in drug metabolism. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% has been shown to have antioxidant and anti-inflammatory effects, as well as to have an effect on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages, including its low cost, its ability to be synthesized in a variety of ways, and its wide range of applications. Additionally, 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% is relatively safe and non-toxic, making it ideal for use in laboratory experiments. However, there are some limitations to the use of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments, including its instability in aqueous solutions and its susceptibility to oxidation.
Orientations Futures
The potential applications of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% are vast, and there are many potential future directions for research into the compound. These include the development of new drugs, the study of its effects on gene expression and drug metabolism, the development of new methods of drug delivery, and the study of its antioxidant and anti-inflammatory effects. Additionally, further research into the synthesis methods of 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% could lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
3-(3,4-Dimethoxyphenyl)picolinic acid, 95% can be synthesized from 3,4-dimethoxybenzoic acid (DMBA) via two different methods. The first method is a two-step process in which DMBA is first converted to 3,4-dimethoxybenzaldehyde (DMBA-CHO) using a base-catalyzed condensation reaction. This is then followed by a Friedel-Crafts acylation reaction to produce 3-(3,4-Dimethoxyphenyl)picolinic acid, 95%. The second method involves a one-step reaction in which DMBA is directly converted to 3-(3,4-Dimethoxyphenyl)picolinic acid, 95% using an acid-catalyzed condensation reaction.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-11-6-5-9(8-12(11)19-2)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCTXRCKCIJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














